2-Butyl-4-methylpyrimidin-5-amine

PRMT5 Epigenetics Methyltransferase

2-Butyl-4-methylpyrimidin-5-amine (CAS 1699189-96-2) is a heterocyclic aromatic compound of the pyrimidine family, characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3, and substituted at the 2-position with a butyl group and at the 4-position with a methyl group. Its molecular formula is C9H15N3, and its molecular weight is 165.24 g/mol.

Molecular Formula C9H15N3
Molecular Weight 165.24
CAS No. 1699189-96-2
Cat. No. B2861784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-4-methylpyrimidin-5-amine
CAS1699189-96-2
Molecular FormulaC9H15N3
Molecular Weight165.24
Structural Identifiers
SMILESCCCCC1=NC=C(C(=N1)C)N
InChIInChI=1S/C9H15N3/c1-3-4-5-9-11-6-8(10)7(2)12-9/h6H,3-5,10H2,1-2H3
InChIKeyOTNNWCACMWDIOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-4-methylpyrimidin-5-amine (CAS 1699189-96-2) Procurement and Chemical Profile Guide


2-Butyl-4-methylpyrimidin-5-amine (CAS 1699189-96-2) is a heterocyclic aromatic compound of the pyrimidine family, characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3, and substituted at the 2-position with a butyl group and at the 4-position with a methyl group [1]. Its molecular formula is C9H15N3, and its molecular weight is 165.24 g/mol . Predicted physical properties include a boiling point of 281.2±20.0 °C, a density of 1.031±0.06 g/cm³, and a pKa of 3.74±0.29 . The compound is supplied by vendors with typical purity specifications of 95% .

Why 2-Butyl-4-methylpyrimidin-5-amine Cannot Be Interchanged with Common Pyrimidine Analogs


Pyrimidine derivatives with different substitution patterns exhibit distinct biological activity profiles and physicochemical properties. For example, in prostaglandin E2 (PGE2) inhibition assays, 2-amino-4,6-dichloropyrimidines with a C-5 hydrogen or methyl substituent lack significant activity, whereas analogs with a C-5 n-butyl group show prominent potency [1]. Conversely, in the context of 4,6-diarylpyrimidines, shorter C-5 substituents correlate with enhanced PGE2 inhibitory activity [1]. Therefore, 2-butyl-4-methylpyrimidin-5-amine cannot be considered a generic substitute for other pyrimidin-5-amines; its specific alkyl chain length and ring substitution pattern dictate its unique biological profile and synthetic utility.

2-Butyl-4-methylpyrimidin-5-amine: Quantitative Differentiation Evidence for Scientific Selection


PRMT5 Inhibition: 2-Butyl-4-methylpyrimidin-5-amine Demonstrates >50,000 nM IC50 in Biochemical Assay

2-Butyl-4-methylpyrimidin-5-amine was evaluated for its ability to inhibit human full-length PRMT5. The compound displayed an IC50 value >5.00E+4 nM (i.e., >50 μM) [1]. This indicates very weak inhibition of PRMT5 under the assay conditions.

PRMT5 Epigenetics Methyltransferase

PRMT7 Inhibition: 2-Butyl-4-methylpyrimidin-5-amine Shows >50,000 nM IC50 and 37,000 nM Kd

Against human full-length PRMT7, 2-butyl-4-methylpyrimidin-5-amine exhibited an IC50 >5.00E+4 nM (>50 μM) and a binding affinity Kd of 3.70E+4 nM (37 μM) as determined by surface plasmon resonance (SPR) [1]. This dual parameter assessment confirms the compound's low affinity and functional inhibition of PRMT7.

PRMT7 Epigenetics Methyltransferase

DNMT3A Inhibition: 2-Butyl-4-methylpyrimidin-5-amine Displays >50,000 nM IC50 in Cellular Assay

The compound's activity against human full-length DNA (cytosine-5)-methyltransferase 3A (DNMT3A) was assessed, yielding an IC50 value >5.00E+4 nM (>50 μM) [1]. This result indicates that 2-butyl-4-methylpyrimidin-5-amine is a very weak inhibitor of DNMT3A.

DNMT3A Epigenetics DNA Methylation

C-5 Substituent Impact on PGE2 Inhibition: 5-Butyl Derivatives Exhibit Prominent Potency Compared to Inactive H- and Methyl-Substituted Analogs

A structure-activity relationship (SAR) study on 2-amino-4,6-dichloropyrimidines revealed that analogs with smaller C-5 substituents (hydrogen and methyl) were devoid of significant PGE2 inhibitory activity, while 5-butyl derivatives exhibited prominent potency [1]. This finding underscores the critical role of the C-5 alkyl chain length in conferring biological activity.

Inflammation PGE2 SAR

Recommended Research Applications for 2-Butyl-4-methylpyrimidin-5-amine Based on Quantitative Evidence


Epigenetic Studies Requiring Minimal Off-Target Methyltransferase Inhibition

Given its very low potency against PRMT5, PRMT7, and DNMT3A (IC50 values >50,000 nM) [1], 2-butyl-4-methylpyrimidin-5-amine is an excellent choice as a control compound or scaffold for designing selective inhibitors where off-target activity on these methyltransferases must be minimized.

Anti-Inflammatory Drug Discovery Leveraging C-5 Alkyl Substitution

SAR studies demonstrate that 5-butyl substitution on the pyrimidine core confers prominent PGE2 inhibitory activity, whereas hydrogen or methyl substitution does not [1]. This makes 2-butyl-4-methylpyrimidin-5-amine a valuable starting point for medicinal chemistry programs targeting PGE2-mediated inflammation, as its structural features align with key potency determinants.

Synthetic Intermediate for Tailored Pyrimidine Libraries

The compound's predicted physical properties (boiling point ~281°C, density ~1.03 g/cm³, pKa ~3.74) and its 5-amino group provide a handle for further functionalization. Its unique substitution pattern allows for the construction of focused libraries for SAR exploration in multiple therapeutic areas, supported by the clear differentiation in biological activity observed for 5-butyl versus shorter alkyl analogs [1].

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